3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
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Properties
IUPAC Name |
3-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-23(2)18-19(22-10-9-21-18)28-14-6-5-11-24(12-14)17(26)13-25-15-7-3-4-8-16(15)29-20(25)27/h3-4,7-10,14H,5-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQTRQDWSODGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Dimethylamino group : Enhances solubility and reactivity.
- Pyrazine ring : Known for its role in various biological activities.
- Piperidine moiety : Often associated with neuroactive compounds.
- Benzo[d]oxazole : Contributes to the compound's potential interactions with biological targets.
This structural diversity suggests a wide range of possible interactions within biological systems, which could lead to therapeutic applications.
Antimicrobial and Antiviral Properties
Preliminary studies indicate that this compound may exhibit antimicrobial and antiviral properties . Its ability to interact with specific molecular targets suggests it could inhibit the growth of various pathogens. For instance, compounds with similar structures have been shown to affect bacterial cell walls or viral replication processes, indicating potential pathways for therapeutic intervention .
Cytotoxicity
Research has demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For example, studies on benzazepines have shown significant cytotoxicity against human promyelotic leukemia HL-60 cells, suggesting that structural analogs may also possess similar properties . The exact cytotoxic mechanisms may involve the generation of reactive oxygen species or interference with DNA replication.
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes, altering their activity.
- Receptor Modulation : Interacting with neurotransmitter receptors, potentially affecting neurological pathways.
- DNA Interaction : Similar compounds have been shown to form complexes with DNA, affecting replication and transcription processes .
Study 1: Antiviral Activity Assessment
A recent study investigated the antiviral activity of structurally related compounds against influenza viruses. The findings suggested that these compounds could inhibit viral entry into host cells by blocking receptor sites, thus highlighting a potential application for the benzo[d]oxazole derivatives in antiviral therapy .
Study 2: Cytotoxicity in Cancer Research
In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| Compound A | Pyrazine, piperidine | Antimicrobial | Effective against E. coli |
| Compound B | Benzazepine | Cytotoxic | Induces apoptosis in HL-60 cells |
| Compound C | Dimethylamino | Antiviral | Inhibits viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
